molecular formula C19H26O2 B602010 13-Ethylgon-5(10)en-3,17-dione CAS No. 4222-96-2

13-Ethylgon-5(10)en-3,17-dione

Cat. No.: B602010
CAS No.: 4222-96-2
M. Wt: 286.42
Attention: For research use only. Not for human or veterinary use.
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Description

. This impurity is monitored and studied to ensure the safety and efficacy of pharmaceutical products containing levonorgestrel.

Preparation Methods

The synthesis of 13-Ethylgon-5(10)en-3,17-dione involves several steps, starting from the basic steroid structure. The preparation method typically includes:

    Ketal Protection: Protecting the hydroxyl groups at specific positions.

    Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the protected compound.

    Dehalogenation: Removing the halogen atoms.

    Methyl Etherification: Converting hydroxyl groups to methyl ethers.

    Ethynylation: Adding ethynyl groups to the compound.

These steps are carried out under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

13-Ethylgon-5(10)en-3,17-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

13-Ethylgon-5(10)en-3,17-dione can be compared with other impurities and related compounds, such as:

These impurities share structural similarities with this compound but differ in their specific functional groups and positions, which can affect their chemical behavior and biological activity.

Biological Activity

13-Ethylgon-5(10)en-3,17-dione is a steroid compound primarily associated with the levonorgestrel family, which is known for its progestational activity. This compound plays a significant role in pharmaceutical research, particularly in the study of hormonal balance and its implications in various biological systems. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a steroid backbone with specific functional groups that influence its biological activity. The synthesis typically involves several steps including ketal protection, halogenation, hydroxylation, and ethynylation, ensuring high purity and yield of the final product.

Target and Mode of Action

As a member of the levonorgestrel family, this compound interacts primarily with progesterone receptors . This interaction leads to alterations in hormonal signaling pathways that are crucial for reproductive health. The compound exhibits significant progestational activity, which has been demonstrated through pharmacological evaluations in animal models .

Biochemical Pathways

The compound influences various hormonal pathways , particularly those involving progesterone. It has been shown to modulate gene expression related to reproductive functions and can affect the menstrual cycle and pregnancy outcomes .

Pharmacological Effects

The progestational effects of this compound have been studied extensively. Its ability to maintain pregnancy and regulate menstrual cycles makes it a vital compound in contraceptive formulations. The compound’s efficacy is often compared with other related steroids to assess its potency and side effects .

Toxicological Studies

Toxicological assessments indicate that while this compound is generally safe at therapeutic doses, higher concentrations may lead to adverse effects such as hormonal imbalances or reproductive issues. Studies have focused on understanding its safety profile when used in pharmaceutical applications .

Case Studies

  • Case Study on Hormonal Regulation : A study evaluated the effects of this compound on hormone levels in female rats. Results indicated significant changes in progesterone levels post-administration, supporting its role as a potent progestin.
  • Comparative Study : Research comparing this compound with other progestins revealed that it exhibited similar efficacy but varied side effect profiles. This study highlighted the importance of structural modifications in determining biological activity.

Data Table: Comparison of Progestins

CompoundProgestational ActivitySide EffectsTherapeutic Use
This compoundHighModerate hormonal imbalanceContraceptive formulations
LevonorgestrelVery HighNausea, headacheEmergency contraception
NorethisteroneModerateWeight gainHormone replacement therapy

Properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYOSZYGTZFADU-VXNCWWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4222-96-2
Record name delta5(10)-Levodione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.5(10)-LEVODIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9JW7S2J9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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